molecular formula C24H19Br2N3O7 B11560704 4-[(E)-{2-[(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

4-[(E)-{2-[(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

Cat. No.: B11560704
M. Wt: 621.2 g/mol
InChI Key: GCVWUYKUSLUJEZ-KKMKTNMSSA-N
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Description

4-[(E)-{[2-(2,6-Dibromo-4-methylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 4-nitrobenzoate is a complex organic compound that features a variety of functional groups, including bromine, methoxy, nitro, and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,6-Dibromo-4-methylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 4-nitrobenzoate typically involves multiple steps:

    Formation of the acetamido intermediate: This step involves the reaction of 2,6-dibromo-4-methylphenol with acetic anhydride to form 2-(2,6-dibromo-4-methylphenoxy)acetic acid.

    Amidation: The acetic acid derivative is then reacted with an amine to form the acetamido compound.

    Imination: The acetamido compound undergoes imination with formaldehyde to form the imino intermediate.

    Coupling with 2-methoxyphenyl 4-nitrobenzoate: Finally, the imino intermediate is coupled with 2-methoxyphenyl 4-nitrobenzoate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetamido groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The bromine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry:

Medicine

    Pharmacology: Investigated for potential therapeutic effects, including antimicrobial and anticancer activities.

Industry

    Materials Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,6-Dibromo-4-methylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 4-nitrobenzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[2-(2,6-Dibromo-4-methylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl benzoate
  • 4-[(E)-{[2-(2,6-Dibromo-4-methylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 4-chlorobenzoate

Uniqueness

The uniqueness of 4-[(E)-{[2-(2,6-Dibromo-4-methylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 4-nitrobenzoate lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and nitro groups, along with the methoxy and acetamido functionalities, allows for a wide range of chemical transformations and interactions.

Properties

Molecular Formula

C24H19Br2N3O7

Molecular Weight

621.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H19Br2N3O7/c1-14-9-18(25)23(19(26)10-14)35-13-22(30)28-27-12-15-3-8-20(21(11-15)34-2)36-24(31)16-4-6-17(7-5-16)29(32)33/h3-12H,13H2,1-2H3,(H,28,30)/b27-12+

InChI Key

GCVWUYKUSLUJEZ-KKMKTNMSSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)Br

Origin of Product

United States

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